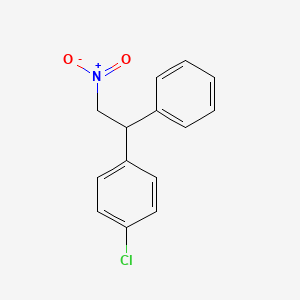![molecular formula C11H16O4 B14244649 acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol CAS No. 213490-68-7](/img/structure/B14244649.png)
acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxymethyl group and a bicyclo[2.2.1]hepta-2,5-dienyl moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol typically involves the reaction of acetic acid with a precursor containing the bicyclo[2.2.1]hepta-2,5-dienyl structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, distillation, and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Shares a similar bicyclic structure but differs in functional groups.
5-Norbornene-2-carboxaldehyde: Another bicyclic compound with different substituents.
Bicyclo[2.2.1]hept-2-ene: Lacks the hydroxymethyl group present in the target compound.
Uniqueness
Acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[22
Eigenschaften
CAS-Nummer |
213490-68-7 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol |
InChI |
InChI=1S/C9H12O2.C2H4O2/c10-4-8-6-1-2-7(3-6)9(8)5-11;1-2(3)4/h1-2,6-7,10-11H,3-5H2;1H3,(H,3,4)/t6-,7+; |
InChI-Schlüssel |
WKOVPORTUYTYKH-UKMDXRBESA-N |
Isomerische SMILES |
CC(=O)O.C1[C@@H]2C=C[C@H]1C(=C2CO)CO |
Kanonische SMILES |
CC(=O)O.C1C2C=CC1C(=C2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
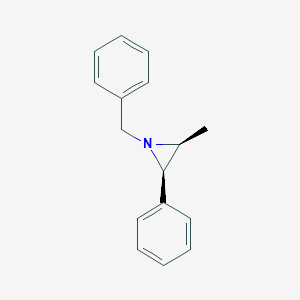
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
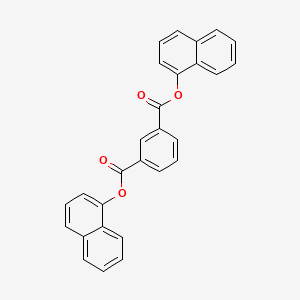
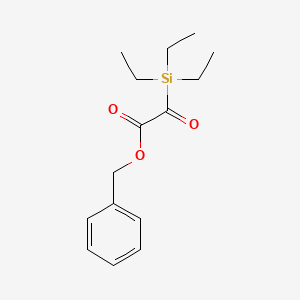

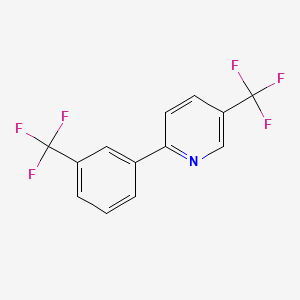
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
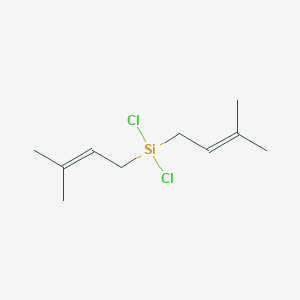
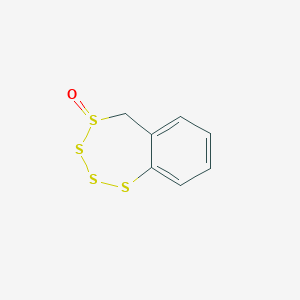
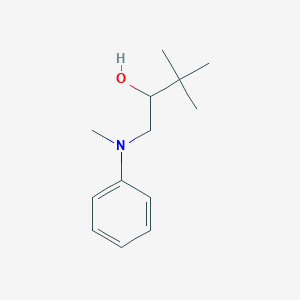
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
